6-Fluoro-1,3-benzothiazol-4-amine
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Overview
Description
6-Fluoro-1,3-benzothiazol-4-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6th position and an amine group at the 4th position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,3-benzothiazol-4-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with fluorinated aldehydes or ketones under acidic conditions. Another approach is the cyclization of 2-aminobenzenethiol with fluorinated acyl chlorides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,3-benzothiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-1,3-benzothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Similar structure with a bromine atom instead of an amine group.
2-Amino-6-hydroxybenzothiazole: Contains a hydroxyl group instead of a fluorine atom.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a carboxaldehyde group and a bromine atom.
Uniqueness
6-Fluoro-1,3-benzothiazol-4-amine is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and its interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5FN2S |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-fluoro-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,9H2 |
InChI Key |
PIAFPNZCAIOJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CS2)F |
Origin of Product |
United States |
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